molecular formula C7H10O2 B3112037 trans-hexahydro-1H-cyclopenta[c]furan-5-one CAS No. 187528-23-0

trans-hexahydro-1H-cyclopenta[c]furan-5-one

Cat. No.: B3112037
CAS No.: 187528-23-0
M. Wt: 126.15 g/mol
InChI Key: YNDZEULKVPLNDE-PHDIDXHHSA-N
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Description

trans-hexahydro-1H-cyclopenta[c]furan-5-one: is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is a solid at room temperature and is known for its unique structure, which includes a cyclopentane ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-hexahydro-1H-cyclopenta[c]furan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and maleic anhydride, followed by hydrogenation and cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the compound can be synthesized in bulk using similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-hexahydro-1H-cyclopenta[c]furan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-hexahydro-1H-cyclopenta[c]furan-5-one is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules .

Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays .

Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-hexahydro-1H-cyclopenta[c]furan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: trans-hexahydro-1H-cyclopenta[c]furan-5-one is unique due to its trans configuration and the specific arrangement of its cyclopentane and furan rings. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(3aS,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZEULKVPLNDE-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@H]2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 2
trans-hexahydro-1H-cyclopenta[c]furan-5-one
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trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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